molecular formula C17H18BrN7O B2893739 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097891-87-5

2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2893739
CAS RN: 2097891-87-5
M. Wt: 416.283
InChI Key: WHKUVAUXPUNNSF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, a pyrazole ring, and a pyridazine ring . The presence of these rings suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The bromine atom on the pyrimidine ring is likely to be a significant site of reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the presence of multiple functional groups suggests that it could participate in a variety of chemical reactions. For example, the bromine atom could be replaced through a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a variety of pyridine and pyrazole derivatives, exploring the chemical properties and reactivity of these compounds. For instance, a study detailed the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, highlighting their potential for further pharmacological exploration (Amr et al., 2008). Another study presented a convenient synthesis of (1H-Azol-1-yl)piperidines through arylation of azoles with bromopyridines, demonstrating a versatile approach to accessing a range of heterocyclic compounds (Shevchuk et al., 2012).

Potential Biological Activities

The scientific exploration of similar compounds has also extended to evaluating their potential biological activities. For example, novel 2-S-, 4-, 5-substituted, and bicyclic derivatives of 6-methylpyrimidine-4-ol, including pyrazole and pyridazine moieties, have been synthesized and shown to exhibit pronounced stimulating action on plant growth (Yengoyan et al., 2020). Another study synthesized imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, identifying them as mitotic inhibitors with antitumor activity, indicating their potential as anticancer agents (Temple et al., 1987).

Mechanism of Action

Target of Action

The compound contains a5-bromopyrimidin-2-yl moiety , which is a common structural motif in many bioactive molecules and may interact with various biological targets.

Mode of Action

The bromopyrimidinyl and piperidinyl groups in the compound suggest potential interactions with biological targets throughhydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins.

Pharmacokinetics

The presence of the bromopyrimidinyl and piperidinyl groups may influence itsbioavailability and metabolic stability .

properties

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN7O/c18-14-10-19-17(20-11-14)23-8-4-13(5-9-23)12-25-16(26)3-2-15(22-25)24-7-1-6-21-24/h1-3,6-7,10-11,13H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKUVAUXPUNNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

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